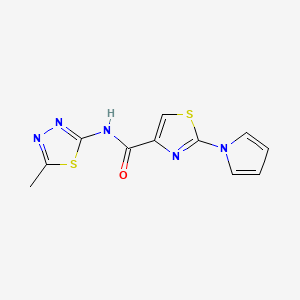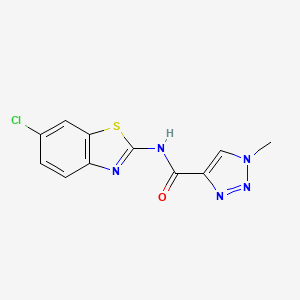
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide, also known as MTPT, is a synthetic compound that has been studied for its potential applications in the field of scientific research. MTPT is a small molecule that has been studied for its ability to interact with a variety of enzymes and proteins in the body. Its structure is similar to other thiazole-based compounds, and it has been studied for its ability to modulate the activity of enzymes and proteins.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential applications in the field of scientific research. It has been used to study the activity of enzymes and proteins in the body, and it has been studied for its ability to modulate the activity of these molecules. The compound has also been studied for its potential to act as a biomarker for certain diseases, such as cancer.
Mecanismo De Acción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is believed to interact with enzymes and proteins in the body in a variety of ways. It is thought to act as an inhibitor of certain enzymes, and it can also act as a modulator of protein activity. The compound is also believed to interact with certain receptors in the body, and it is thought to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has been studied for its potential to modulate the activity of enzymes and proteins in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, as well as to modulate the activity of proteins such as cyclin-dependent kinase. The compound has also been studied for its potential to interact with receptor proteins, such as the serotonin receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and purify. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has a variety of potential applications in the field of scientific research. It has been studied for its potential to modulate the activity of enzymes and proteins, as well as its ability to interact with receptors in the body. Future research may focus on the development of new applications for the compound, such as its potential to act as a biomarker for certain diseases. Additionally, further research may be conducted to explore the compound’s potential to interact with other enzymes and proteins, as well as its potential to act as a therapeutic agent.
Métodos De Síntesis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the use of a Grignard reagent. This method involves the reaction of a Grignard reagent with an organic substrate in the presence of an acid catalyst. The reaction produces a thiazole-based compound with a methyl group attached to the nitrogen atom. The product can then be purified and isolated using chromatography.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c1-7-14-15-10(19-7)13-9(17)8-6-18-11(12-8)16-4-2-3-5-16/h2-6H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUTYQQSZRMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B6580201.png)
